molecular formula C13H10N4O5 B076372 1,3-Bis(2-nitrophenyl)urea CAS No. 13201-86-0

1,3-Bis(2-nitrophenyl)urea

Cat. No. B076372
CAS RN: 13201-86-0
M. Wt: 302.24 g/mol
InChI Key: QZLBMMPGNZXIAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "1,3-Bis(2-nitrophenyl)urea" can be achieved through various methods. A notable method involves the preparation of bis-ureas from bis(o-nitrophenyl) carbonate. This process is facilitated by sequential amine addition to bis(o-nitrophenyl) carbonate, first reacting it with benzylamine to form benzyl-o-nitrophenyl carbamate, followed by reacting the carbamate with a variety of diamines to yield bis-ureas (Turoczi, Simon, Badea, & Csunderlik, 2008).

Molecular Structure Analysis

The molecular structure of "1,3-Bis(2-nitrophenyl)urea" has been characterized by polymorphic forms, with studies showing two polymorphs (α and β). These forms exhibit different colors and second-order non-linear optical properties due to their distinct molecular conformations and hydrogen-bonding interactions. The β-form, for example, crystallizes in a non-centrosymmetric space group, showing a twisted conformation between the nitro and urea groups, which is thought to contribute to its optical activity (Huang, Britton, Etter, & Byrn, 1995).

Chemical Reactions and Properties

The interaction of "1,3-Bis(2-nitrophenyl)urea" with various anions through hydrogen bonding is notable, forming complexes with decreased stability as the basicity of the anion decreases. Such interactions have implications for its use as an anion receptor, with specific stability orders for different anions based on binding energies and hydrogen-bond distances (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).

Scientific Research Applications

  • Molecular Interaction and Hydrogen Bonding :

    • 1,3-Bis(4-nitrophenyl)urea interacts with oxoanions through hydrogen bonding in acetonitrile solutions, forming various complexes. This interaction includes hydrogen-bonded adduct formation and urea deprotonation induced by fluoride ions, which can uptake carbon dioxide from the air to form hydrogencarbonate H-bond complexes (Boiocchi et al., 2004).
    • Computational analysis of 1,3-Bisphenylurea and its nitrophenyl derivatives provided insights into their hydrogen bond patterns and preferences in crystalline environments, influencing their crystallization properties (Murray et al., 1991).
  • Crystal Polymorphism :

    • Polymorphic characterization of 1,3-Bis(m-nitrophenyl)urea (MNPU) revealed different crystalline forms exhibiting distinct colors and non-linear optical properties. These differences are attributed to molecular conformations and hydrogen-bonding interactions (Huang et al., 1995).
  • Anion Recognition and Binding :

    • Density functional analysis of 1,3-Bis(4-nitrophenyl)urea revealed its ability to form complexes with halide and oxygen-containing anions through two-point hydrogen-bonding interactions. The binding energies varied depending on the anion's hydrogen-bond distances (Wanno et al., 2009).
  • Synthesis and Chemical Reactions :

    • A method for preparing bis-ureas from bis(o-nitrophenyl) carbonate was developed, enabling directional urea synthesis through sequential amine addition (Turoczi et al., 2008).
  • Other Applications :

    • The study of Schiff bases containing N2O2 donor atoms with calf thymus DNA suggested that these compounds, including derivatives of 1,3-Bis(2-nitrophenyl)urea, bind to DNA in an intercalative mode, which could have implications for biomedical applications (Ajloo et al., 2015).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of 1,3-Bis(2-nitrophenyl)urea .

Future Directions

Research has been focused on developing new drugs, which may act through structural changes, to solve the problem of bacterial drug resistance . The development of N,N-dialkyl(thio)urea derivatives is charted, from early “proof-of-concept” materials to contemporary active chiral (bifunctional) promoters of highly selective asymmetric transformations .

properties

IUPAC Name

1,3-bis(2-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5/c18-13(14-9-5-1-3-7-11(9)16(19)20)15-10-6-2-4-8-12(10)17(21)22/h1-8H,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLBMMPGNZXIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287157
Record name 1,3-bis(2-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2-nitrophenyl)urea

CAS RN

13201-86-0
Record name NSC49342
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-bis(2-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS-(2-NITRO-PHENYL)-UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
NJ Curtis - Australian Journal of Chemistry, 1988 - CSIRO Publishing
A procedure has been developed for the N- ethylation and methylation of 1,3-diphenylureas, ArNRCONHAr′ (R = H, Me or Et), through treatment with sodium hydride and iodoalkane …
Number of citations: 16 www.publish.csiro.au
IL Kirby, MB Pitak, M Wenzel, C Wilson, HA Sparkes… - …, 2013 - pubs.rsc.org
A crystallographic systematic study of a series of 6 anion receptor complexes has been performed, with the accurate atomic positions and displacement parameters of the hydrogen …
Number of citations: 18 pubs.rsc.org
D Jahani, H Yassine, M Khouili - Synthesis, 2023 - thieme-connect.com
The first method for the direct conversion of carboxylic acids into ureas has been developed. The classical procedures described for the formation of ureas from carboxylic acids require …
Number of citations: 2 www.thieme-connect.com
N Harish, N Kathyayini, B Baby, N Nagaraju - Journal of Physics and …, 2021 - Elsevier
Ceramic amorphous aluminophosphate (CAmAlP) catalysts were prepared by precipitation method using different phosphate salts of potassium such as KH 2 PO 4 , K 4 P 2 O 7 and K 2 …
Number of citations: 2 www.sciencedirect.com
IL Kirby - 2015 - eprints.soton.ac.uk
This thesis reports the anion recognition properties of a family of (thio)urea-based receptors and their anion-receptor complexes. A comprehensive, systematic structural analysis has …
Number of citations: 2 eprints.soton.ac.uk
V Ramalingam - 2009 - search.proquest.com
Artificial molecular machines are sought after in a wide variety of fields. They are useful in the construction of nanodevices (molecular valves, brakes, nanocars, rotors and ratchets), for …
Number of citations: 0 search.proquest.com
S Zhou, T Yao, J Yi, D Li… - Journal of Chemical …, 2013 - journals.sagepub.com
Thirty symmetrical diaryl urea derivatives were synthesised in moderate to excellent yields from arylamine and triphosgene with triethylamine as a reducing agent for the intermediate, …
Number of citations: 13 journals.sagepub.com
NJ Curtis - 1987 - apps.dtic.mil
A comprehensive description is given of the preparations of all the major derivatives of ethyl Centralites that are found in nitrocellulose based propellants. These compounds are fully …
Number of citations: 7 apps.dtic.mil

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